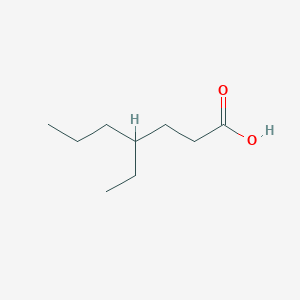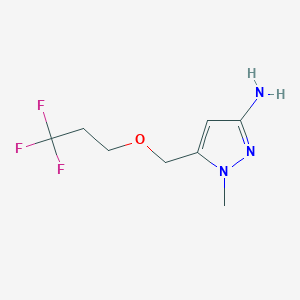
2-环氧甲基丙二酸二乙酯
描述
2-Oxiranylmethylmalonic acid diethyl ester is a chemical compound with the molecular formula C10H16O5. It is an ester of malonic acid .
Synthesis Analysis
The synthesis of 2-Oxiranylmethylmalonic acid diethyl ester can be achieved through the malonic ester synthesis . This is a chemical reaction where diethyl malonate or another ester of malonic acid is alkylated at the carbon alpha (directly adjacent) to both carbonyl groups, and then converted to a substituted acetic acid .Molecular Structure Analysis
The molecular structure of 2-Oxiranylmethylmalonic acid diethyl ester consists of 10 carbon atoms, 16 hydrogen atoms, and 5 oxygen atoms. The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
In the malonic ester synthesis, the carbons alpha to carbonyl groups can be deprotonated by a strong base. The carbanion formed can undergo nucleophilic substitution on the alkyl halide, to give the alkylated compound . On heating, the di-ester undergoes thermal decarboxylation, yielding an acetic acid substituted by the appropriate R group .科学研究应用
科学研究中的酯化学
酯,包括 2-环氧甲基丙二酸二乙酯等化合物,在从材料科学到生物技术等各种科学应用中发挥着至关重要的作用。它们的通用性和反应性使它们成为合成有机化学和聚合物科学中的关键中间体。
生物技术应用:在生物技术领域,乳酸酯等酯类被用作可生物降解聚合物的先驱,突出了它们在开发可持续材料中的重要性 (高、马和徐,2011 年)。
食品和包装分析:酯通常在食品和包装中进行分析,特别是由于它们在食品加工和包装中作为增塑剂的作用。了解酯的类型和浓度有助于评估食品安全和质量 (Harunarashid、Lim 和 Harunsani,2017 年)。
环境应用:酯还因其对环境的影响而受到研究,特别是在邻苯二甲酸酯等增塑剂的背景下,由于其潜在的内分泌干扰作用和在生态系统中的普遍存在而引起了关注 (Huang 等人,2021 年)。
表面活性剂和乳化剂的生产:多元醇(如甘油和山梨醇)的部分酯在食品、洗涤剂和化妆品行业中用作非离子表面活性剂和乳化剂。研究重点在于开发使用固体催化剂大规模合成这些酯的更有效的方法,以克服与传统方法相关的缺点 (Márquez-Álvarez、Sastre 和 Pérez-Pariente,2004 年)。
属性
IUPAC Name |
diethyl 2-(oxiran-2-ylmethyl)propanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O5/c1-3-13-9(11)8(5-7-6-15-7)10(12)14-4-2/h7-8H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMGIKLNDIRQJEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1CO1)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70473787 | |
| Record name | Diethyl [(oxiran-2-yl)methyl]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70473787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxiranylmethylmalonic acid diethyl ester | |
CAS RN |
13353-23-6 | |
| Record name | Diethyl [(oxiran-2-yl)methyl]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70473787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(3,4-difluorobenzyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3046922.png)
![N-[(4-chlorophenyl)methyl]-3-[2-(3,4-dimethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]propanamide](/img/structure/B3046923.png)


![2-[1-Methyl-3-(methylethyl)pyrazol-5-yl]ethylamine](/img/structure/B3046930.png)






![2-[4-Chloro-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]acetic acid](/img/structure/B3046940.png)

